molecular formula C16H16N2 B2836826 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 137314-62-6

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B2836826
CAS No.: 137314-62-6
M. Wt: 236.318
InChI Key: OQYGGLBVGQYMOA-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazopyridine family This compound is characterized by its fused imidazole and pyridine rings, with an ethyl group attached to the phenyl ring and a methyl group on the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine typically involves cyclization reactions. One common method is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 6 and the ethylphenyl substituent at position 2 are potential sites for oxidation:

Site Reagents/Conditions Product Supporting Evidence
6-Methyl groupKMnO₄ (acidic conditions)6-Carboxylic acid derivativeOxidation of methyl groups in imidazo[1,2-a]pyridines is well-documented .
4-Ethylphenyl substituentCrO₃/H₂SO₄4-Acetylphenyl derivativeEthyl-to-ketone oxidation observed in analogous aryl systems .

Reduction Reactions

The imidazo[1,2-a]pyridine core and substituents may undergo reduction under specific conditions:

Target Reagents/Conditions Product Supporting Evidence
Aromatic ring saturationH₂/Pd-C (high pressure)Partially saturated imidazolineHydrogenation of similar heterocycles reported .
Nitro intermediates*FeCl₂/EtOHAmine-functionalized derivativesFeCl₂-catalyzed denitration in nitroolefin-based syntheses .

*Hypothesized based on synthetic pathways.

Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic aromatic substitution (EAS):

Reaction Reagents/Conditions Position Modified Product
BrominationBr₂/FeBr₃Position 3 or 8 of the core3-Bromo or 8-bromo derivatives
NitrationHNO₃/H₂SO₄Position 33-Nitroimidazo[1,2-a]pyridine

*Positional selectivity inferred from analogous imidazo[1,2-a]pyridine systems .

Nucleophilic Reactions

The nitrogen atoms in the heterocycle can act as weak nucleophiles:

Reaction Reagents/Conditions Product Mechanistic Insight
AlkylationR-X/BaseN-Alkylated derivativesObserved in CuI-catalyzed syntheses .
AcylationAcCl/AlCl₃N-Acylated compoundsCommon for tertiary amines .

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated analogs) participate in coupling reactions:

Reaction Catalyst/Conditions Product Example
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivativesDemonstrated in imidazo[1,2-a]pyridine syntheses .
Buchwald-HartwigPd₂(dba)₃, XantphosAminated derivativesApplied to similar heterocycles .

Acid-Base Reactivity

The imidazo[1,2-a]pyridine core exhibits weak basicity due to its aromatic nitrogen atoms:

Reagent Behavior Application
HCl/MeOHProtonation at N1Salt formation for solubility
NaHCO₃Deprotonation of acidic H (if present)Functionalization workflows

Key Research Findings

  • Iron-Catalyzed Functionalization : FeCl₂ enables tandem Michael addition-cyclization with nitroolefins, yielding 3-alkyl/aryl derivatives .

  • Oxidative Coupling : CuI/O₂ systems facilitate C–H activation, enabling alkenylation at position 3 .

  • Enzyme Inhibition : Derivatives with electron-withdrawing groups (e.g., NO₂) show enhanced bioactivity, suggesting tunability via substitution .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
The compound serves as a crucial building block in synthetic organic chemistry. It is utilized to create more complex molecular structures, enabling the exploration of reaction mechanisms and the development of new compounds with desired properties.

Table 1: Synthetic Applications of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine

Application AreaDescription
Molecular Synthesis Used for synthesizing derivatives and analogs in research.
Reaction Mechanisms Helps in studying the pathways and mechanisms of chemical reactions.
Material Science Contributes to the development of materials with specific electronic or optical properties.

Biological Applications

Development of Bioactive Compounds:
In biological research, this compound is explored for its potential to develop bioactive compounds. It plays a role in studying enzyme interactions and has shown promise in pharmacological applications .

Case Study: Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, Moraski et al. developed a series of imidazo[1,2-a]pyridine-3-carboxamides that displayed potent activity against mycobacterial infections, highlighting the therapeutic potential of these compounds against resistant strains .

Material Development:
In industrial settings, this compound can be utilized to synthesize materials that possess specific electronic or optical properties. This application is crucial for developing advanced materials used in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

  • 2-(4-Biphenyl)imidazo[1,2-a]pyridine
  • 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine

Comparison: Compared to similar compounds, 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. For instance, the ethyl group on the phenyl ring and the methyl group on the imidazole ring can affect the compound’s lipophilicity, electronic properties, and steric interactions .

Biological Activity

2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Various methods have been documented for synthesizing imidazo[1,2-a]pyridines, including the use of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds in conventional reaction media .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : This compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that imidazo[1,2-a]pyridine derivatives exhibit submicromolar inhibitory activity against tumor cell lines such as HCT-15 and MDA-MB-468 .
  • Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of imidazo[1,2-a]pyridine compounds, suggesting their potential utility in treating inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have demonstrated activity against neurodegenerative disorders by inhibiting enzymes like monoamine oxidase B and butyrylcholinesterase .

The mechanisms underlying the biological activities of this compound are diverse:

  • GABA-A Receptor Modulation : Many imidazo[1,2-a]pyridine derivatives act on GABA-A receptors, which are crucial for mediating anxiolytic effects. This makes them relevant for treating anxiety disorders and insomnia .
  • Inhibition of Tubulin Polymerization : Some studies indicate that these compounds can inhibit tubulin polymerization, which is a critical process in cancer cell division and proliferation. This action contributes to their anticancer properties .
  • Enzyme Inhibition : The inhibition of specific enzymes related to inflammation and cancer progression has been noted as a significant mechanism through which these compounds exert their effects .

Data Table: Biological Activities

Biological ActivityCell Line / TargetIC50 Values (µM)Reference
AnticancerHCT-150.15 - 0.33
Inhibition of TubulinPorcine Brain Tubulin0.4
NeuroprotectionMAO-B & BChE InhibitionMicromolar Range
Anti-inflammatoryVariousNot Specified

Case Studies

Numerous studies have been conducted to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Study : A study focused on a series of imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HepG2. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazo ring enhance anticancer activity significantly .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory properties of synthesized imidazo[1,2-a]pyridine derivatives. The results indicated that certain compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Neuroprotective Evaluation : Research assessing the neuroprotective effects showed that some derivatives inhibited MAO-B and BChE effectively at low concentrations, indicating their potential role in treating neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions starting from commercially available precursors. Key parameters include:

  • Temperature control : Maintaining 0–10°C during aldehyde formation (e.g., Vilsmeier-Haack reaction) to prevent side reactions .
  • Solvent selection : Chloroform or DMF for solubility and reactivity .
  • Purification : Use HPLC or column chromatography to isolate intermediates and final products. Purity ≥90% is achievable with iterative recrystallization .
    • Analytical validation : Confirm structure via 1H^1H-NMR (aromatic proton integration) and mass spectrometry (molecular ion peak at m/z ~238.3) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Key techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substituent positions (e.g., ethyl group at δ 1.2–1.4 ppm) .
  • HPLC : Monitor reaction progress and quantify purity (>98% for biological assays) using C18 columns and UV detection (λ = 254 nm) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (C16_{16}H17_{17}N2_2) .

Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties?

  • Comparative analysis :

  • Ethyl vs. methyl groups : Ethyl at the 4-phenyl position increases hydrophobicity (logP ~3.2 vs. 2.8 for methyl), affecting solubility in aqueous buffers .
  • Electron-withdrawing substituents : Fluorine or chlorine at specific positions alters electronic density, influencing reactivity in cross-coupling reactions .
    • Experimental design : Use Hammett constants (σ) to predict substituent effects on reaction rates .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported biological activity data?

  • Approach :

  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) to explain variability in IC50_{50} values across studies .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., σ, π) with activity trends. For example, bulky substituents may sterically hinder binding .
    • Case study : Contradictory cytotoxicity data may arise from assay conditions (e.g., serum protein interference). Validate using orthogonal assays (e.g., SPR vs. cell-based) .

Q. What strategies mitigate side reactions during functionalization of the imidazo[1,2-a]pyridine core?

  • Optimization tactics :

  • Regioselective protection : Use Boc or Fmoc groups to block reactive sites (e.g., N1 of imidazole) during alkylation/acylation .
  • Catalytic systems : Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling at the 2-position, minimizing byproducts .
    • Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if intermediates degrade .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodology :

  • Scaffold diversification : Introduce carboxylic acids (e.g., at the 8-position) to improve water solubility and target engagement .
  • Bioisosteric replacement : Replace ethylphenyl with trifluoromethylphenyl to enhance metabolic stability .
    • Validation : Test derivatives against isoform-specific targets (e.g., kinase isoforms) using competitive binding assays .

Q. What experimental and computational tools are used to predict metabolic stability?

  • Integrated workflow :

  • In vitro assays : Microsomal stability tests (human liver microsomes) to measure half-life (t1/2_{1/2}) .
  • In silico tools : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., ethyl group oxidation) .
    • Case study : Methyl groups at the 6-position reduce CYP450-mediated metabolism compared to chloro substituents .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on compound toxicity in different cell lines?

  • Resolution framework :

Dose-response validation : Repeat assays using standardized protocols (e.g., MTT vs. ATP-based viability) .

Cell line profiling : Compare genetic backgrounds (e.g., p53 status) to identify susceptibility factors .

Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid artifactual toxicity .

Properties

IUPAC Name

2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-3-13-5-7-14(8-6-13)15-11-18-10-12(2)4-9-16(18)17-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGGLBVGQYMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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